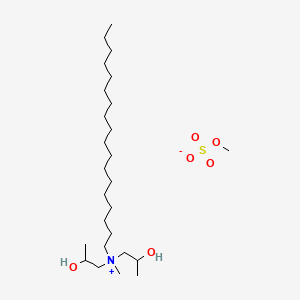

Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate

Description

Properties

CAS No. |

85712-01-2 |

|---|---|

Molecular Formula |

C25H54NO2.CH3O4S C26H57NO6S |

Molecular Weight |

511.8 g/mol |

IUPAC Name |

bis(2-hydroxypropyl)-methyl-octadecylazanium;methyl sulfate |

InChI |

InChI=1S/C25H54NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(4,22-24(2)27)23-25(3)28;1-5-6(2,3)4/h24-25,27-28H,5-23H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

TYNVPDPVWNMOPB-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(CC(C)O)CC(C)O.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Setup

- Charge the reactor with the tertiary amine, ensuring it contains less than 2.0% primary and secondary amines to minimize side reactions.

- Add the reaction medium, such as an ethoxylated fatty alcohol (e.g., polyoxyethylene glycol octadecanoate) or a fatty acid ester with a suitable melting point.

- Heat the mixture to approximately 80°C to 100°C with agitation to ensure homogeneity.

Quaternization Reaction

- Slowly add dimethyl sulfate containing less than 0.2% acid (H2SO4) to the heated mixture.

- The amount of dimethyl sulfate is calculated to leave about 1.5% free amine by weight after the reaction, ensuring near-complete quaternization.

- The addition of dimethyl sulfate is exothermic; the temperature typically rises to 115°C to 130°C.

- Control the addition rate to maintain the temperature within this range.

- After complete addition, maintain the temperature for sufficient time to ensure reaction completion.

Post-Reaction Processing

- Cool the reaction mixture to ambient temperature.

- Optionally, add a small amount of sodium hydroxide solution (e.g., 30% aqueous) to neutralize residual acid and adjust pH.

- Recover the product, which is a quaternary ammonium methyl sulfate salt, typically as a 60-70% active composition.

Reaction Equation and Stoichiometry

The general reaction can be represented as:

$$

\text{Tertiary amine} + \text{Dimethyl sulfate} \rightarrow \text{Quaternary ammonium methyl sulfate}

$$

The stoichiometric ratio is adjusted to achieve approximately 1.5% free amine remaining, balancing complete quaternization and minimizing unreacted starting material.

Analytical Data and Quality Control

Typical analysis of the product mixture includes:

| Parameter | Typical Value |

|---|---|

| Quaternary ammonium content | ~66% (weight) |

| Free amine content | ~1.5% (weight) |

| Amine methyl sulfate | ~1.0% (weight) |

| Gardner color | 3 to 5 |

| Ash content | ~0.7% |

| Water content | ~1.2% |

| pH (aqueous solution) | ~4.9 |

These values indicate a high purity of the quaternary ammonium compound with minimal impurities.

Example Preparation (From Patent Literature)

- Charge 28 pounds of methyldi(hydrogenated tallow)amine and 14.9 pounds of sorbitan monostearate into a 10-gallon autoclave.

- Heat to 75°C with agitation.

- Add 6.36 pounds of dimethyl sulfate; temperature rises to 108°C.

- Add 0.66 pounds of 30% aqueous sodium hydroxide.

- Recover 48.5 pounds of product with the analytical profile as above.

Notes on Reaction Medium and Variations

- The reaction medium can be varied to include esters of fatty acids and polyhydric alcohols or ethoxylated fatty alcohols, which influence solubility and reaction kinetics.

- The presence of hydroxypropyl groups on the amine enhances solubility and may affect the reaction rate.

- The process is scalable and adaptable to different tertiary amines with similar structural features.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Tertiary amine purity | >98% (less than 2% primary/secondary amines) | Minimizes side reactions |

| Reaction medium | Fatty acid esters or ethoxylated fatty alcohols | Melting point 0-100°C |

| Reaction temperature | 80°C to 130°C | Controlled to manage exotherm |

| Dimethyl sulfate purity | >99.8% (acid <0.2%) | Ensures clean methylation |

| Dimethyl sulfate amount | Stoichiometric for ~1.5% free amine | Balances conversion and residual amine |

| Reaction time | Until completion (varies by scale) | Typically 1-3 hours |

| Post-reaction treatment | Cooling, neutralization with NaOH | Adjusts pH and removes residual acid |

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 511.799 g/mol

- CAS Number : 85712-01-2

The compound features a long-chain alkyl group (octadecyl) that enhances its hydrophobic characteristics, making it effective in various surfactant applications.

Applications in Cleaning and Conditioning

Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate is utilized in numerous formulations:

- Cleaning Compositions : It serves as an active ingredient in cleaning products due to its ability to reduce surface tension and enhance dirt removal .

- Fabric Softeners : The compound is effective as a fabric softener, imparting softness and reducing static cling in textiles .

- Hair and Skin Conditioners : It is included in cosmetic formulations for hair and skin conditioning, providing moisturizing properties and improving texture .

Table 1: Applications in Cleaning and Conditioning

| Application Type | Functionality |

|---|---|

| Cleaning Compositions | Dirt removal, surface tension reduction |

| Fabric Softeners | Softening fabrics, reducing static cling |

| Hair Conditioners | Moisturizing, improving hair texture |

| Skin Conditioners | Hydration, enhancing skin feel |

Industrial Applications

The compound has significant roles in various industrial processes:

- Corrosion Inhibitors : It is employed as a corrosion inhibitor in metalworking fluids, helping to protect metal surfaces from oxidation .

- Pesticide Emulsions : The compound acts as an emulsifying agent in pesticide formulations, ensuring uniform distribution of active ingredients .

- Drilling Fluid Additives : In the oil industry, it is used as an additive in drilling fluids to improve performance and stability under high-pressure conditions .

Research Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

- Case Study 1 : A study on the use of quaternary ammonium compounds in cleaning products demonstrated that formulations containing this compound significantly improved cleaning efficiency compared to traditional surfactants.

- Case Study 2 : Research on fabric softeners revealed that products with this compound provided superior softness and reduced static cling compared to those without it.

Regulatory Aspects

The use of this compound falls under various regulatory frameworks due to its chemical nature. Manufacturers must ensure compliance with safety standards established by organizations such as the Environmental Protection Agency (EPA) and local health authorities .

Mechanism of Action

The mechanism of action of Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial action is primarily due to its cationic nature, which allows it to bind to the negatively charged components of microbial cell membranes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate

- CAS Registry Number : 85712-01-2

- EINECS Number : 203-352-5

- Registration Date: 30 November 2010

Structural Features :

This quaternary ammonium compound (QUAT) consists of:

- A central nitrogen atom bonded to:

- One methyl group (-CH₃).

- One octadecyl (C₁₈) chain.

- Two 2-hydroxypropyl (-CH₂CH(OH)CH₃) groups.

- A methyl sulphate (CH₃SO₄⁻) counterion.

Applications :

Primarily used as a cationic surfactant or antistatic agent due to its amphiphilic structure. The long octadecyl chain enhances hydrophobic interactions, while hydroxypropyl groups improve water solubility.

Comparison with Similar Compounds

Alkyl Chain Length Variations

Analysis :

Longer alkyl chains (e.g., C₁₈) increase hydrophobicity, enhancing surfactant efficacy in oil-water interfaces but reducing solubility. Shorter chains (e.g., C₁₂) improve solubility and are preferred in consumer products .

Counterion and Substituent Variations

Analysis :

Hydroxy Group Configurations

Analysis: Hydroxypropyl groups (-CH₂CH(OH)CH₃) provide better solubility in non-aqueous solvents compared to hydroxyethyl (-CH₂CH₂OH), making the target compound versatile in formulations requiring balanced polarity .

Functional Group Additions

Analysis: Additional functional groups (e.g., phosphonothioates) can introduce toxicity or specialized functions, whereas simpler QUATs like the target compound are safer for consumer use .

Biological Activity

Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate (BHMOAMS) is a quaternary ammonium compound characterized by its surfactant properties and potential biological activities. This compound has garnered attention for its applications in various fields, including pharmaceuticals, cosmetics, and as a disinfectant due to its antimicrobial properties. This article delves into the biological activity of BHMOAMS, focusing on its toxicity, antibacterial effects, and interactions with biological membranes.

- Molecular Formula : C24H53NO4S

- Molecular Weight : Approximately 483.746 g/mol

- Boiling Point : 524.8ºC at 760 mmHg

- Flash Point : 33.7ºC

Toxicity Profile

BHMOAMS exhibits notable toxicity characteristics:

- Acute Toxicity (Oral) : Classified as Category 4, indicating moderate toxicity upon ingestion.

- Skin Irritation : Classified as Category 2, suggesting potential irritant effects upon dermal exposure.

These classifications highlight the necessity for careful handling and application in formulations.

Antimicrobial Activity

Quaternary ammonium compounds (QACs), including BHMOAMS, are recognized for their broad-spectrum antimicrobial activity. The following table summarizes the antibacterial efficacy of BHMOAMS against various microorganisms:

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 16 μM |

| Escherichia coli | Gram-negative | 32 μM |

| Pseudomonas aeruginosa | Gram-negative | 63 μM |

The antimicrobial action of BHMOAMS is primarily attributed to its ability to disrupt microbial cell membranes. This disruption leads to:

- Increased permeability of the bacterial membrane.

- Leakage of cellular contents.

- Ultimately, cell lysis and death.

Studies indicate that BHMOAMS can penetrate biofilms formed by pathogenic bacteria, enhancing its effectiveness as a disinfectant and in clinical settings .

Interaction with Biological Membranes

Research has shown that BHMOAMS influences membrane permeability and fluidity, which is particularly relevant in drug delivery systems. Enhanced permeability can lead to improved therapeutic efficacy by facilitating drug absorption through biological barriers .

Case Studies

-

In Vitro Studies on Antimicrobial Efficacy :

A study evaluated the antibacterial activity of BHMOAMS against standard strains and clinical isolates. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, comparable to established disinfectants like benzalkonium chloride . -

Toxicological Assessments :

Toxicological studies indicated that while BHMOAMS is effective against pathogens, it poses risks for mammalian cells at higher concentrations. In vitro assays showed cytotoxicity at therapeutic dosages, necessitating further research into its safety profile .

Q & A

Q. Table 1: Common Analytical Techniques for Synthesis Validation

| Technique | Purpose | Reference Methodology |

|---|---|---|

| NMR | Structural confirmation | Phosphonate ester analysis |

| HPLC-ELSD | Purity assessment | Environmental standards |

| Mass Spectrometry | Molecular weight verification | Phosphonothioate analysis |

Basic: How should researchers design initial experiments to characterize the compound’s physicochemical properties?

Adopt an embedded experimental design (mixed-methods approach) to integrate quantitative and qualitative data :

- Quantitative phase : Measure critical parameters (e.g., critical micelle concentration via surface tension titration, solubility in polar/non-polar solvents).

- Qualitative phase : Use spectroscopic methods (FTIR, NMR) to identify functional groups and structural stability.

- Control variables : Temperature, solvent purity, and humidity must be standardized to reduce noise .

Advanced: How can researchers resolve contradictions in reported solubility data across different solvent systems?

Contradictory solubility profiles often arise from methodological inconsistencies. To address this:

- Replicate studies : Use standardized solvents (e.g., HPLC-grade) and controlled environmental conditions (25°C, 60% RH) .

- Cross-validation : Compare results from gravimetric analysis, UV-Vis spectroscopy, and dynamic light scattering (DLS).

- Statistical analysis : Apply ANOVA to identify outliers and assess reproducibility. Theoretical frameworks like the quadripolar model (theoretical, epistemological, morphological, technical poles) help systematize variables .

Advanced: What theoretical frameworks guide the study of its interactions with biological membranes?

- Molecular dynamics (MD) simulations : Model interactions between the compound’s hydrophobic octadecyl chain and lipid bilayers. Use software like GROMACS with CHARMM force fields .

- Thermodynamic analysis : Measure partition coefficients (log P) to quantify membrane permeability. Link findings to Hofstede’s theoretical framework for systematic variable alignment .

- In vitro validation : Use fluorescence microscopy with liposome models to visualize membrane disruption .

Advanced: How to optimize experimental designs for assessing its stability under oxidative or hydrolytic stress?

- Stress testing : Expose the compound to H₂O₂ (oxidative) and pH 2–12 buffers (hydrolytic) at 40°C. Sample aliquots at intervals (0, 24, 48 hrs) .

- Analytical workflow :

- Chromatography : Track degradation products via UPLC-MS.

- Kinetic modeling : Use first-order decay equations to calculate half-life .

- Embedded design : Pair quantitative degradation rates with qualitative structural analysis (e.g., NMR peak shifts) .

Basic: What are the best practices for ensuring reproducibility in toxicity assays involving this compound?

- Standardized protocols : Follow OECD Guidelines 423 (acute toxicity) with defined cell lines (e.g., HEK293) and exposure durations .

- Data reporting : Include raw datasets, instrument calibration details, and statistical significance thresholds (p < 0.05) .

- Blind testing : Use double-blind experimental setups to minimize bias .

Advanced: How can AI tools enhance research efficiency in studying this compound’s applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.